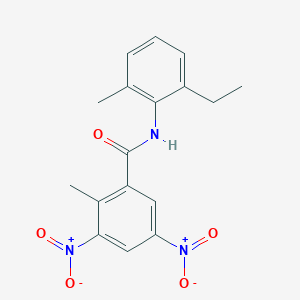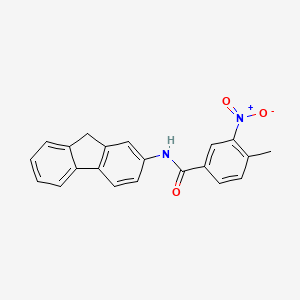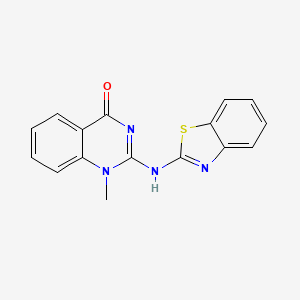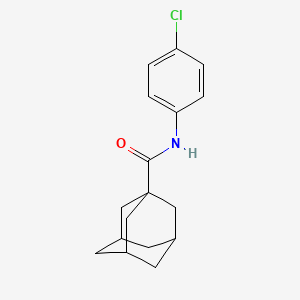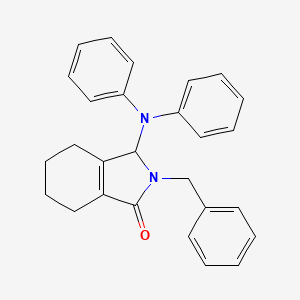![molecular formula C19H30N2O2 B12454066 4-oxo-4-(piperidin-1-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanamide](/img/structure/B12454066.png)
4-oxo-4-(piperidin-1-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-4-(piperidin-1-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanamide est un composé organique complexe caractérisé par sa structure unique, qui comprend un cycle pipéridine et une partie tricyclo décane
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-oxo-4-(piperidin-1-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanamide implique généralement plusieurs étapes, en commençant par des matières premières facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle pipéridine : Le cycle pipéridine peut être synthétisé par cyclisation de précurseurs appropriés en conditions acides ou basiques.
Attachement de la partie tricyclo décane : Cette étape implique le couplage du cycle pipéridine avec un dérivé tricyclo décane à l’aide d’un réactif de couplage approprié tel que l’EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) ou le DCC (dicyclohexylcarbodiimide).
Formation de la liaison butanamide : La dernière étape implique la formation de la liaison butanamide par une réaction de formation de liaison amide, généralement en utilisant des réactifs comme le HATU (1-[bis(diméthylamino)méthylène]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) ou le PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate).
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des voies de synthèse ci-dessus afin d’améliorer le rendement et de réduire les coûts. Cela peut inclure l’utilisation de réacteurs à écoulement continu, le criblage à haut débit des conditions de réaction et le développement de catalyseurs plus efficaces.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-oxo-4-(piperidin-1-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : La réduction peut être réalisée en utilisant des agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle pipéridine, en utilisant des réactifs comme les halogénoalcanes ou les chlorures d’acyle.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Halogénoalcanes en présence d’une base telle que l’hydrure de sodium.
Principaux produits
Oxydation : Formation d’acides carboxyliques ou de cétones.
Réduction : Formation d’alcools ou d’amines.
Substitution : Formation de dérivés de pipéridine substitués.
Applications de la recherche scientifique
Le this compound a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction en synthèse organique et comme ligand en chimie de coordination.
Biologie : Étudié pour son potentiel en tant que molécule biologiquement active ayant des propriétés antimicrobiennes ou antivirales.
Médecine : Exploré pour ses applications thérapeutiques potentielles, notamment en tant qu’analgésique ou anti-inflammatoire.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse de molécules organiques complexes.
Applications De Recherche Scientifique
4-oxo-4-(piperidin-1-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex organic molecules.
Mécanisme D'action
Le mécanisme d’action du 4-oxo-4-(piperidin-1-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir en se liant à des récepteurs ou à des enzymes, modulant ainsi leur activité. Par exemple, il peut inhiber l’activité de certaines enzymes impliquées dans les voies inflammatoires, ce qui entraîne une réduction de l’inflammation.
Comparaison Avec Des Composés Similaires
Composés similaires
4-oxo-4-(piperidin-1-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanamide :
Bromure de 3-(2-oxo-2-pipéridin-1-yl-éthyl)-benzothiazol-3-ium : Similaire en ce qu’il possède un cycle pipéridine, mais diffère dans sa structure globale et ses applications.
3-[1-(4-oxo-3,3-diphénylhexyl)pipéridin-4-yl]-1H-benzimidazole : Partage le cycle pipéridine mais possède des substituants et des applications différents.
Unicité
Le this compound est unique en raison de sa combinaison d’un cycle pipéridine et d’une partie tricyclo décane, ce qui lui confère des propriétés chimiques et biologiques spécifiques que l’on ne retrouve pas dans d’autres composés similaires.
Propriétés
Formule moléculaire |
C19H30N2O2 |
|---|---|
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
N-(1-adamantyl)-4-oxo-4-piperidin-1-ylbutanamide |
InChI |
InChI=1S/C19H30N2O2/c22-17(4-5-18(23)21-6-2-1-3-7-21)20-19-11-14-8-15(12-19)10-16(9-14)13-19/h14-16H,1-13H2,(H,20,22) |
Clé InChI |
VGJUMIPHBMMUGS-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=O)CCC(=O)NC23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


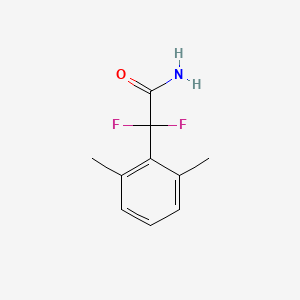

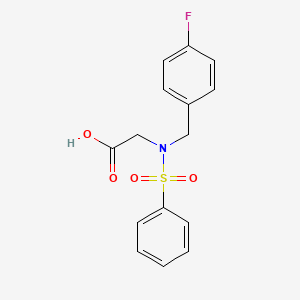
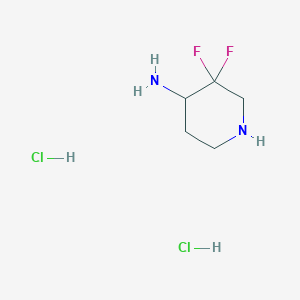
![1-[2-(2-Methylprop-1-en-1-yl)-1-benzofuran-3-yl]piperidine](/img/structure/B12454014.png)
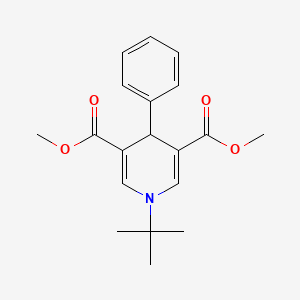
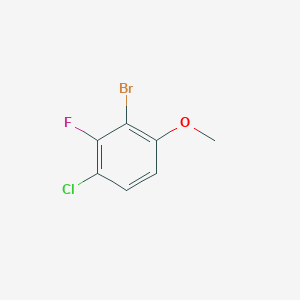
methyl}-2-methoxy-N-methylacetamide](/img/structure/B12454029.png)
